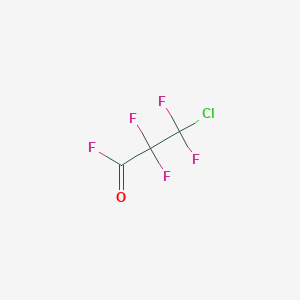

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride

Description

Trifluoroacetyl Fluoride (CF₃COF)

Pentafluoropropionyl Fluoride (CF₃CF₂COF)

2,3,3,3-Tetrafluoro-2-fluorosulfonylpropanoyl Fluoride

- Sulfonyl group introduces resonance stabilization, shortening C=O to 1.16 Å.

- Steric effects from the sulfonyl moiety limit rotational freedom compared to chlorine.

| Compound | C=O (Å) | C–X (X = F/Cl) (Å) | Notable Features |

|---|---|---|---|

| This compound | 1.18 | 1.75 (C–Cl) | Chlorine-induced dipole asymmetry |

| Trifluoroacetyl fluoride | 1.19 | 1.33 (C–F) | High symmetry, planar geometry |

| Pentafluoropropionyl fluoride | 1.18 | 1.34–1.38 (C–F) | Extended fluorocarbon chain |

| 2-Fluorosulfonylpropanoyl fluoride | 1.16 | 1.41 (C–S) | Resonance-stabilized sulfonyl group |

Properties

IUPAC Name |

3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5O/c4-3(8,9)2(6,7)1(5)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUNDTZNUNGZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)Cl)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382119 | |

| Record name | 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-66-5 | |

| Record name | 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory Preparation Methods

2.1. Fluorination of 3-Chloropropanoyl Fluoride

One of the most established laboratory-scale methods involves the direct fluorination of 3-chloropropanoyl fluoride using potent fluorinating agents. The process typically proceeds as follows:

- Starting Material: 3-chloropropanoyl fluoride

- Fluorinating Agents: Sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃)

- Reaction Conditions: Controlled temperature and pressure, often in an inert atmosphere to avoid side reactions and decomposition

- Key Considerations: These fluorinating agents are highly reactive and corrosive, requiring specialized equipment and stringent safety protocols.

2.2. Nucleophilic Fluorination with Potassium Fluoride

A more accessible and high-yielding laboratory method uses potassium fluoride as the fluorine source in a polar aprotic solvent:

- Starting Material: A suitable precursor, such as a 3-chloro-2,2,3,3-tetrafluoropropanoyl halide (e.g., chloride)

- Reagent: Potassium fluoride (KF)

- Solvent: Acetonitrile

- Conditions: Heating to facilitate the nucleophilic substitution

- Yield: Up to 91% as reported in peer-reviewed literature (Kvicala et al., Journal of Fluorine Chemistry, 1990)

Reaction Equation (Representative):

$$

\text{3-chloro-2,2,3,3-tetrafluoropropanoyl chloride} + KF \xrightarrow{\text{CH}_3\text{CN}, \text{heat}} \text{3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride} + KCl

$$

Industrial Production Methods

Industrial processes often scale up the laboratory fluorination methods, employing:

- Specialized Reactors: Designed to handle corrosive fluorinating agents (e.g., SF₄, CoF₃)

- Continuous Flow Systems: To improve safety and efficiency

- Stringent Safety Protocols: To mitigate risks associated with toxic and reactive chemicals

- Purification: Fractional distillation or other separation techniques to ensure product purity.

Literature-Reported Methods and Yields

The following table summarizes key literature findings for the preparation of this compound:

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Fluorination (SF₄/CoF₃) | High selectivity, industrial scalability | Requires hazardous reagents, specialized setup |

| KF in Acetonitrile | High yield, milder conditions, accessible reagents | May require precursor halide |

| Other Literature Methods | Variable yields, alternative precursors | Often less efficient or less documented |

Key Research Findings

- The use of potassium fluoride in acetonitrile under heating is the most efficient and widely reported laboratory method, achieving yields up to 91%.

- Direct fluorination with SF₄ or CoF₃ is preferred for industrial-scale synthesis due to its scalability but requires significant safety measures.

- Literature reports indicate that precursor selection and reaction conditions critically affect yield and purity.

- Safety protocols are essential due to the toxicity and reactivity of both starting materials and fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.

Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form more complex fluorinated compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Hydroxide ions, amines, and thiols.

Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate certain reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield 3-hydroxy-2,2,3,3-tetrafluoropropanoyl fluoride .

Scientific Research Applications

Organic Synthesis

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride serves as a valuable reagent in organic synthesis. Its high reactivity allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing various fluorinated compounds. Researchers have utilized this compound to develop new synthetic pathways for creating complex organic molecules.

Material Science

In material science, this compound is explored as an intermediate in the production of fluorinated polymers. Its unique properties enable the development of materials with enhanced thermal stability and chemical resistance. These materials are particularly relevant in industries requiring durable and chemically inert substances.

Biomedical Research

Emerging studies indicate potential applications of this compound in biomedical research. Its interaction with biological systems suggests that it may alter cellular membrane properties due to its lipophilic nature. Further investigation is needed to understand the mechanisms of action and potential therapeutic applications.

Case Studies and Research Findings

-

Fluorinated Polymer Development

- A study demonstrated the use of this compound as a precursor for synthesizing high-performance fluoropolymers. These polymers exhibited superior chemical resistance and thermal stability compared to non-fluorinated counterparts.

-

Biological Interaction Studies

- Research has shown that the compound can integrate into lipid membranes, potentially affecting membrane fluidity and function. This property is under investigation for its implications in drug delivery systems and cellular biology.

Mechanism of Action

Comparison with Similar Compounds

2,2,3,3-Tetrafluoropropanoyl Chloride (C₃F₄ClO)

- Structure : O=CFCF₂CF₂Cl (chloride analog without the additional chlorine substituent) .

- Synthesis : Prepared via fluorination of chlorinated precursors, similar to industrial methods for pentafluoropropane derivatives .

- Reactivity : The chloride group enhances electrophilicity, making it more reactive toward nucleophiles compared to the fluoride derivative .

- Applications : Used as an intermediate in pharmaceutical and agrochemical synthesis due to its acyl chloride functionality .

Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate (C₄H₃ClF₄O₂)

Perfluorinated Propanoyl Fluorides (e.g., C₉F₁₈O₃)

- Example: Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1) .

- Structure : Highly fluorinated with ether and acyl fluoride groups (C₉F₁₈O₃; MW = 498.07 g/mol) .

- Properties : High thermal stability and chemical inertness, with a boiling point of 386–388°C .

- Applications : Used in high-temperature lubricants and as a precursor for perfluorinated polymers .

Comparative Analysis of Key Properties

Mechanistic and Environmental Insights

- Formation: this compound arises from Cl-atom-initiated oxidation of HFB, producing carbonyl difluoride (COF₂) as a co-product .

- Degradation : Its short atmospheric lifetime (<1 year) and low GWP contrast sharply with persistent perfluorinated analogs, which exhibit higher GWPs due to stronger IR absorption and longer lifetimes .

- Synthetic Relevance : The methyl ester derivative is synthesized via esterification of the parent acid, highlighting the compound’s versatility in industrial chemistry .

Biological Activity

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride is a fluorinated compound that has garnered attention due to its potential biological activities and implications in various fields, including medicinal chemistry and environmental sciences. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The compound is characterized by a unique structure featuring multiple fluorine atoms, which significantly influence its reactivity and biological interactions. Its molecular formula is , and it is classified under perfluoroalkyl substances (PFAS), known for their stability and persistence in the environment.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The presence of fluorine atoms enhances lipophilicity, allowing the compound to penetrate lipid membranes effectively. This characteristic can lead to alterations in membrane integrity and function.

Toxicological Studies

Recent studies have indicated that exposure to fluorinated compounds can lead to various toxicological effects. For instance:

Case Studies

- Environmental Impact : A study conducted by the Swedish Chemicals Agency highlighted the persistence of PFAS in the environment and their bioaccumulation in wildlife. The findings indicated that compounds similar to this compound could accumulate in higher trophic levels, posing risks to ecosystems .

- Human Health Risks : A review of epidemiological studies suggested a correlation between PFAS exposure and adverse health outcomes such as thyroid dysfunction and liver damage. While direct evidence for this compound remains sparse, its classification as a PFAS raises concerns about potential health risks for humans .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question: What are the optimal synthetic routes for 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride, and how can purity be ensured?

Answer:

The synthesis typically involves sequential fluorination and chlorination steps. A common approach includes:

- Fluorination of propanoyl precursors using agents like SF₄ or HF-pyridine complexes under anhydrous conditions.

- Chlorination via radical-initiated reactions or electrophilic substitution, monitored by observing phase separation (e.g., colorless fluorous phase) to track reaction progress .

- Purification employs fractional distillation or fluorous-phase extraction to isolate the target compound. Purity is validated using ¹⁹F NMR (to confirm fluorination patterns) and GC-MS (to detect residual solvents/byproducts) .

Basic Research Question: How can the thermal and chemical stability of this compound be systematically evaluated?

Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to identify decomposition temperatures and exothermic events .

- Chemical Stability: Test reactivity with common nucleophiles (e.g., alcohols, amines) in controlled environments. Monitor reaction kinetics via in-situ FTIR or NMR to assess susceptibility to hydrolysis or substitution .

- Storage Recommendations: Stabilize the compound in fluorinated solvents (e.g., hexafluorobenzene) to minimize decomposition, with periodic purity checks via ¹H/¹⁹F NMR .

Advanced Research Question: What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

Answer:

- Kinetic Studies: Use stopped-flow NMR or time-resolved spectroscopy to track intermediate formation (e.g., tetrahedral intermediates) during reactions with amines or alcohols .

- Isotopic Labeling: Introduce ¹⁸O or deuterium labels to elucidate rate-determining steps and transition states .

- Computational Modeling: Apply density functional theory (DFT) to simulate reaction pathways, focusing on the electron-withdrawing effects of the Cl and F substituents on acyl fluoride reactivity .

Advanced Research Question: How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

Answer:

- Advanced NMR Techniques: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, ¹⁹F-¹H HOESY can clarify spatial relationships between fluorine and hydrogen atoms .

- X-ray Crystallography: Determine the solid-state structure to confirm bond angles and substituent orientations, which may explain shifts in solution-state spectra .

- Batch Comparison: Analyze impurities via high-resolution mass spectrometry (HRMS) and correlate findings with synthetic conditions (e.g., excess fluorinating agents, incomplete chlorination) .

Advanced Research Question: What strategies are effective for studying its environmental persistence or degradation pathways?

Answer:

- Hydrolysis Studies: Conduct pH-dependent hydrolysis experiments (e.g., in H₂O/D₂O mixtures) with LC-MS/MS to identify degradation products like 3-chlorotetrafluoropropanoic acid .

- Photodegradation: Expose the compound to UV-Vis light in environmental simulants (e.g., aqueous/organic matrices) and track radical intermediates using electron paramagnetic resonance (EPR) .

- Computational Toxicology: Predict biodegradation pathways using software like EPI Suite, focusing on C-F bond cleavage energetics .

Advanced Research Question: How can computational methods optimize its use in polymer or material science applications?

Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with fluoropolymers (e.g., PTFE) to predict compatibility and phase behavior .

- Reactivity Screening: Use virtual reaction databases (e.g., Reaxys) to identify novel copolymerization partners, such as perfluoroalkyl vinyl ethers .

- Thermal Conductivity Modeling: Calculate thermal stability in composite materials using software like Materials Studio, focusing on fluorine’s electronegativity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.